molecular formula C6H10OS B1625963 3-methyldihydro-2H-thiopyran-4(3H)-one CAS No. 38486-22-5

3-methyldihydro-2H-thiopyran-4(3H)-one

Cat. No.: B1625963
CAS No.: 38486-22-5
M. Wt: 130.21 g/mol
InChI Key: RYXJDUOHUJITMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyldihydro-2H-thiopyran-4(3H)-one is an organic compound belonging to the thiopyran family Thiopyrans are sulfur-containing heterocycles, which are analogs of pyrans where the oxygen atom is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyldihydro-2H-thiopyran-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,5-hexadiene with sulfur in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyldihydro-2H-thiopyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiopyrans depending on the nucleophile used.

Scientific Research Applications

3-Methyldihydro-2H-thiopyran-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyldihydro-2H-thiopyran-4(3H)-one involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with various biological molecules, influencing their function. The compound may also participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: An oxygen analog of 3-methyldihydro-2H-thiopyran-4(3H)-one.

    2,3-Dihydro-5-methylfuran: A furan analog with similar structural features.

    Tetrahydrothiophene: A sulfur-containing heterocycle with a different ring structure.

Uniqueness

This compound is unique due to the presence of both a sulfur atom and a methyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its oxygen and furan analogs.

Properties

IUPAC Name

3-methylthian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXJDUOHUJITMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517599
Record name 3-Methylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38486-22-5
Record name 3-Methylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyldihydro-2H-thiopyran-4(3H)-one
Reactant of Route 2
3-methyldihydro-2H-thiopyran-4(3H)-one
Reactant of Route 3
3-methyldihydro-2H-thiopyran-4(3H)-one
Reactant of Route 4
3-methyldihydro-2H-thiopyran-4(3H)-one
Reactant of Route 5
3-methyldihydro-2H-thiopyran-4(3H)-one
Reactant of Route 6
3-methyldihydro-2H-thiopyran-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.